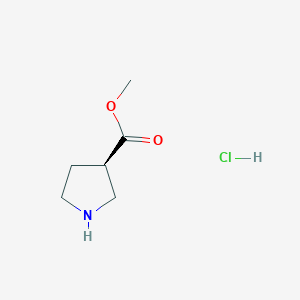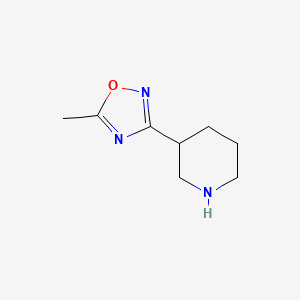
(R)-Methylpyrrolidin-3-carboxylat-Hydrochlorid
Übersicht
Beschreibung
“®-methyl pyrrolidine-3-carboxylate hydrochloride” is a chemical compound used in laboratory settings and for the synthesis of substances . It is also known as “®-Pyrrolidine-3-carboxylic acid ethyl ester” and is sold under the brand Aldrich .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes “®-methyl pyrrolidine-3-carboxylate hydrochloride”, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
Molecular Structure Analysis
The empirical formula of “®-methyl pyrrolidine-3-carboxylate hydrochloride” is C7H14ClNO2 . Its molecular weight is 179.64 g/mol . The SMILES string representation of the molecule is Cl.CCOC(=O)[C@@H]1CCNC1 .
Physical And Chemical Properties Analysis
“®-methyl pyrrolidine-3-carboxylate hydrochloride” is a solid substance . It has an optical activity of [α]/D -15.0°, c = 0.5% in H2O . Its melting point ranges from 230-270 °C . The compound should be stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthese von chiralen Bausteinen
(R)-Methylpyrrolidin-3-carboxylat-Hydrochlorid: ist ein wertvoller chiraler Baustein, der bei der Synthese komplexer organischer Moleküle verwendet wird. Seine enantiomerenreine Form ist entscheidend für die Herstellung von Pharmazeutika mit bestimmten gewünschten Aktivitäten, da die Chiralität eines Moleküls seine Wechselwirkung mit biologischen Zielstrukturen signifikant beeinflussen kann .
Asymmetrische Katalyse
Diese Verbindung dient als wichtiger Ligand und Zwischenprodukt in der asymmetrischen Katalyse. Sie kann Chiralität in Substraten induzieren, die anfänglich racemisch oder achiral sind, was ein entscheidender Schritt bei der Herstellung enantiomerenangereicherter Produkte ist .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird This compound zur Entwicklung neuer Medikamente eingesetzt. Es ist besonders nützlich bei der Herstellung von Peptidomimetika – Molekülen, die die Struktur von Peptiden nachahmen und Protein-Protein-Wechselwirkungen im Körper modulieren können .
Proteomik und Metabolomik
Die Verbindung wird in Proteomik- und Metabolomikstudien eingesetzt, um Proteinfunktionen und Stoffwechselwege zu verstehen. Sie kann als Derivatisierungsmittel verwendet werden, um die Detektion und Quantifizierung von Biomolekülen in komplexen biologischen Proben zu verbessern .
Synthese von Agrochemikalien
This compound: wird auch bei der Synthese von Agrochemikalien verwendet. Seine chiralen Eigenschaften können genutzt werden, um selektivere und umweltfreundlichere Pestizide und Herbizide zu erzeugen .
Materialwissenschaften
In den Materialwissenschaften wird diese Verbindung zur Synthese neuartiger Polymere und Materialien mit spezifischen optischen Eigenschaften eingesetzt. Diese Materialien finden Anwendung in Bereichen wie Flüssigkristallen und organischen Leuchtdioden (OLEDs) .
Safety and Hazards
“®-methyl pyrrolidine-3-carboxylate hydrochloride” is classified as causing serious eye damage (Category 1, H318) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include wearing protective gloves, eye protection, and face protection . In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention immediately .
Eigenschaften
IUPAC Name |
methyl (3R)-pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSXSVVMNGQIN-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677202 | |
| Record name | Methyl (3R)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874964-22-4 | |
| Record name | Methyl (3R)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (3R)-pyrrolidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B1394147.png)
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)


![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1394153.png)
![Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1394154.png)


![(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1394162.png)